2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide
Description
2-[5-(Dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide is a tetrazole derivative characterized by a dimethylamino substituent at the 5-position of the tetrazole ring and an acetamide group linked via a methylene bridge. Tetrazoles are nitrogen-rich heterocycles known for their stability and versatility in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
2-[5-(dimethylamino)tetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O/c1-10(2)5-7-8-9-11(5)3-4(6)12/h3H2,1-2H3,(H2,6,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLVZMPZSKPNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266866 | |
| Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-54-6 | |
| Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321432-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable nitrile precursor, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
2-[5-(Dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide has been investigated for its potential as a therapeutic agent due to its biological activity against various diseases:
- Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings exhibit antimicrobial properties. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Coordination Chemistry
The compound acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is useful in:
- Catalysis : It can be utilized in catalytic processes where metal complexes are required for facilitating chemical reactions.
- Material Science : The formation of metal-ligand complexes can lead to the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Biochemical Research
Research on this compound has also explored its biochemical interactions:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to potential therapeutic applications in treating metabolic disorders .
- Receptor Binding : Investigations into the binding affinity of this compound to various receptors have shown promise in drug discovery efforts aimed at neurological disorders .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.
Case Study 2: Cancer Cell Apoptosis Induction
In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings revealed:
- A dose-dependent increase in apoptosis markers was observed.
- The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- The ethyl ester analog (CAS 61799-48-2) shares the dimethylamino-tetrazole core but replaces the acetamide with an ester group, likely altering solubility and reactivity .
- The diacetylamino compound features bulkier acetyl groups, which may sterically hinder interactions in biological systems .
Physical and Chemical Properties
- Target Compound: Predicted pKa values for similar tetrazoles range from 11–12 due to the acidic NH proton . The dimethylamino group may slightly lower the pKa by donating electron density.
- Ethyl Ester Analog : Higher molar mass (211.21 g/mol) and ester functionality suggest increased volatility compared to the amide .
- Chloro-Phenyl Derivative : Density (1.63 g/cm³) and pKa (11.24) align with halogenated aromatic compounds, indicating stability under physiological conditions .
Biological Activity
2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetamide (CAS: 321432-54-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₁₀N₆O
- Molar Mass : 170.17 g/mol
- Structural Formula : The compound features a tetrazole ring, which is known for its diverse biological properties.
Tetrazole derivatives often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many tetrazole compounds act as inhibitors of specific enzymes. For instance, tetrazole derivatives have been studied for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in insulin signaling and diabetes management .
- Antimicrobial Activity : Some studies suggest that tetrazole-containing compounds may possess antimicrobial properties, making them candidates for antibiotic development .
Case Studies and Research Findings
-
Inhibition of PTP1B :
- A study synthesized a series of tetrazole derivatives and evaluated their inhibitory effects on PTP1B. Among these, NM-03 showed an IC₅₀ value of 4.48 µM, indicating significant inhibitory activity. The study utilized molecular docking to elucidate the binding interactions within the active site of PTP1B .
- Antimicrobial Properties :
-
Cytotoxicity Studies :
- In vitro studies have demonstrated varying degrees of cytotoxicity among different tetrazole derivatives. For example, compounds derived from the tetrazole scaffold exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₆O |
| Molar Mass | 170.17 g/mol |
| CAS Number | 321432-54-6 |
| IC₅₀ against PTP1B | 4.48 µM |
| Antimicrobial Activity | Positive in preliminary tests |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetamide?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tetrazole derivatives are often prepared by reacting amines with cyanamide derivatives under acidic conditions, followed by dimethylamino group introduction .
- Characterization : Key methods include:
- NMR Spectroscopy : To confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and acetamide backbone (δ ~2.1–2.3 ppm for CH₃CO) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–260 nm .
Q. How is this compound utilized in medicinal chemistry research?
- The tetrazole-acetamide scaffold is explored for bioactivity due to its hydrogen-bonding capacity and structural mimicry of carboxylic acids. Applications include:
- Enzyme Inhibition : Testing against kinases or proteases via competitive binding assays .
- Antimicrobial Studies : Screening against bacterial/fungal strains using microbroth dilution (MIC determination) .
- Methodological Tip : Cross-validate bioactivity with orthogonal assays (e.g., fluorescence polarization + SPR) to reduce false positives .
Q. What analytical techniques are critical for assessing its stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Determines thermal degradation thresholds (e.g., stability up to 150°C) .
- pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on existing tetrazole synthesis data to predict optimal solvents/catalysts (e.g., DMF vs. THF, ZnCl₂ catalysis) .
- Example Workflow :
Screen reaction parameters (temperature, solvent) in silico.
Validate top candidates via small-scale experiments.
Iterate using feedback loops between computational and experimental data .
Q. How to address contradictions in reported bioactivity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Compare HPLC chromatograms and elemental analysis from conflicting studies .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess if differences are significant or due to experimental noise .
Q. What strategies improve reaction yield and selectivity in its synthesis?
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, catalyst loading, and stoichiometry .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance tetrazole ring formation .
- Table : Example Optimization Parameters
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Solvent | DMF, THF, MeCN | DMF | +18% |
| Catalyst | None, ZnCl₂, DMAP | ZnCl₂ (10 mol%) | +30% |
Q. What approaches elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the dimethylamino group (e.g., replace with diethylamino or morpholino) and test bioactivity .
- Crystallography : Solve X-ray structures to correlate conformation (e.g., tetrazole ring planarity) with target binding .
- Molecular Dynamics : Simulate ligand-protein interactions to identify critical binding residues .
Q. How to evaluate its stability in biological matrices for pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
